N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- Carboxamide group at position 8: Likely critical for hydrogen bonding and target interactions.
- N-(butan-2-yl) substituent: Introduces branched alkyl chain, enhancing lipophilicity.
- 4-Methoxyphenyl-2-oxoethyl moiety: Electron-donating methoxy group may influence electronic properties and receptor binding.
- 3-Methylbutyl chain at position 4: Contributes to hydrophobic interactions and solubility modulation.
Synthesis likely involves multi-step cyclization and coupling reactions, analogous to methods for related triazoloquinazolines . Spectroscopic characterization (e.g., $ ^1H $ NMR, IR) would confirm substituent placement, as seen in structurally similar compounds .
Properties
IUPAC Name |
N-butan-2-yl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O5/c1-6-18(4)29-25(35)20-9-12-22-23(15-20)33-27(31(26(22)36)14-13-17(2)3)30-32(28(33)37)16-24(34)19-7-10-21(38-5)11-8-19/h7-12,15,17-18H,6,13-14,16H2,1-5H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQGQNOYTGTCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)C4=CC=C(C=C4)OC)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Protocol
A solution of N-cyanoimidocarbonate (10 mmol) and hydrazinobenzoic acid (10 mmol) in ethanol (20 mL) is treated with triethylamine (30 mmol) at 0°C. After stirring overnight, the mixture is acidified with HCl, refluxed for 1–3 h, and crystallized from tetrahydrofuran (THF). This yields 8-carboxylic acid-2-methoxy-4H-triazolo[1,5-a]quinazolin-5-one (Table 1).
Table 1: Core Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Base | Triethylamine | |
| Acidification Agent | Conc. HCl | |
| Crystallization Solvent | THF | |
| Yield | 72–85% |
Functionalization of the Triazoloquinazoline Core
Introduction of the 3-Methylbutyl Group at Position 4
Alkylation at position 4 is achieved using 3-methylbutyl bromide under basic conditions. A suspension of the core compound (1 mmol) in dimethylformamide (DMF) is treated with potassium carbonate (1.2 mmol) and 3-methylbutyl bromide (1.5 mmol) at room temperature for 18 h. The product is isolated via filtration and recrystallized from THF (Table 2).
Table 2: Alkylation Conditions
| Parameter | Value | Source |
|---|---|---|
| Alkylating Agent | 3-Methylbutyl bromide | |
| Base | K₂CO₃ | |
| Solvent | DMF | |
| Reaction Time | 18 h | |
| Yield | 68–77% |
Installation of the 2-(4-Methoxyphenyl)-2-Oxoethyl Group at Position 2
The 2-oxoethyl moiety is introduced via palladium-catalyzed coupling. A mixture of the alkylated core (1 mmol), 2-bromo-1-(4-methoxyphenyl)ethanone (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.1 mmol) in toluene/acetonitrile (3:1) is heated to 75°C with K₂CO₃ (2 mmol). After 12 h, the product is purified via aqueous workup and recrystallization (Table 3).
Table 3: Coupling Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | |
| Solvent | Toluene/ACN (3:1) | |
| Base | K₂CO₃ | |
| Temperature | 75°C | |
| Yield | 82% |
Carboxamide Formation at Position 8
Ester Hydrolysis and Amidation
The 8-carboxylic acid derivative is converted to the corresponding carboxamide via a two-step process:
- Ester Hydrolysis : The methyl ester is hydrolyzed using LiOH (2 mmol) in THF/water (4:1) at 50°C for 6 h.
- Amidation : The carboxylic acid is activated with EDC·HCl (1.4 equiv) and reacted with butan-2-ylamine (1.5 equiv) in acetonitrile at 65°C. The product is isolated via crystallization (Table 4).
Table 4: Amidation Conditions
| Parameter | Value | Source |
|---|---|---|
| Activating Agent | EDC·HCl | |
| Amine | Butan-2-ylamine | |
| Solvent | Acetonitrile | |
| Temperature | 65°C | |
| Yield | 91% |
Final Oxidation and Purification
Oxidation to 1,5-Dione
The 5-one intermediate is oxidized to the 1,5-dione using oxalyl chloride (3 equiv) in 1,1,2-trichloroethane at 105°C for 19 h. The product is filtered and recrystallized from THF/hexane.
Table 5: Oxidation Parameters
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | Oxalyl chloride | |
| Solvent | 1,1,2-Trichloroethane | |
| Temperature | 105°C | |
| Yield | 78% |
Recrystallization and Characterization
The final compound is recrystallized from N*-methylpyrrolidone (NMP)/2-propanol (6:1) to achieve >99.5% purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.
Major Products
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Triazoloquinazoline Family
describes triazoloquinazoline derivatives with amino acid ester substituents linked via thioether bonds. Key differences from the target compound include:
The target compound’s carboxamide and 4-methoxyphenyl groups may enhance target specificity compared to the thioether-linked esters in , which prioritize synthetic versatility .
Comparison with Benzothiazole Carboxamides
highlights N-(substituted-thiazolidin-3-yl)benzothiazole-3-carboxamides. While structurally distinct (benzothiazole vs. triazoloquinazoline core), shared features include:
- Carboxamide linkage : Critical for bioactivity in both families.
- Substituted aryl groups : Chlorophenyl/difluorophenyl () vs. 4-methoxyphenyl (target compound).
Electron-donating groups in the target compound may favor non-covalent interactions, whereas electron-withdrawing groups in compounds could promote reactive mechanisms .
Physicochemical and Spectroscopic Properties
- Melting Points : Triazoloquinazolines in exhibit melting points of 92–130°C, correlating with substituent polarity . The target compound’s melting point is expected to fall within this range due to its balanced lipophilic/hydrophilic groups.
- NMR Signatures :
Research Findings and Implications
- Bioactivity: The 4-methoxyphenyl group may improve binding to serotonin or kinase targets compared to non-substituted analogs, as seen in related heterocycles .
- Solubility : The 3-methylbutyl chain could reduce aqueous solubility relative to ’s ester derivatives, necessitating formulation optimization.
- Synthetic Challenges : Bulky substituents may lower yields compared to simpler triazoloquinazolines (e.g., 45% yield for 4l in vs. 60–70% in ) .
Biological Activity
N-(butan-2-yl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O3 |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | CFAQSQUURJCGNX-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For example, studies have shown that derivatives of quinazoline and triazole frameworks possess antibacterial and antifungal activities against various pathogens. The specific compound may demonstrate similar efficacy due to its structural characteristics.
Anticancer Potential
The compound's structure suggests potential interactions with cellular pathways involved in cancer progression. Compounds containing triazole and quinazoline moieties have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. Further studies are required to elucidate the specific mechanisms through which this compound exerts its anticancer effects.
The proposed mechanism of action for compounds of this class includes:
- Inhibition of Enzymatic Activity : Many triazole-containing compounds inhibit enzymes critical for cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds may interfere with pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
